![molecular formula C12H14ClFO B1328074 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane CAS No. 898761-06-3](/img/structure/B1328074.png)
5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane
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Description
5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane, or 5CFMOP, is an organic compound that has been studied for its potential applications in scientific research. It is a fluorinated oxopentane derivative, containing a five-membered ring with one oxygen atom and four carbon atoms. The compound has been evaluated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis of Piperidin-4-ols and Piperidin-4-ones : Reese and Thompson (1988) described a method for synthesizing 1-arylpiperidin-4-ols, which involves reacting dichloropentan-3-ol with various anilines including 4-chloro- and 3-fluoro-anilines. This method can potentially be applied to synthesize compounds related to 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane (Reese & Thompson, 1988).
Study of Substituted Pyrazolines : Chopra et al. (2007) examined the crystal structures of various pyrazolines, including those substituted with 3-fluoro- and 4-chlorophenyl groups. These structures can offer insights into the conformation and properties of similar fluorine- and chlorine-substituted compounds (Chopra et al., 2007).
Photocycloaddition Reactions : Chung and Ho (1997) explored the photocycloaddition of acrylonitrile to 5-substituted adamantan-2-ones, including those with fluoro and chloro substituents. Their findings on the product formation and isomeric ratios could be relevant to understanding reactions involving 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane (Chung & Ho, 1997).
Chiral Adamantanes : Schreiner et al. (2002) synthesized pseudotetrahedral polyhaloadamantanes, including 1-bromo-3-chloro-5-fluoroadamantane, and determined their absolute configurations. This study can provide insights into the stereochemistry and synthesis of related halogenated compounds (Schreiner et al., 2002).
Chiral Stationary Phases in Chromatography : Chankvetadze et al. (1997) developed chiral stationary phases for high-performance liquid chromatography (HPLC) using carbamates of cellulose and amylose substituted with fluoro-, chloro-, and bromo-5-methylphenyl groups. These stationary phases could potentially be used for the separation of enantiomers of compounds similar to 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane (Chankvetadze et al., 1997).
properties
IUPAC Name |
5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-9-8-10(5-6-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWNOVXFVNEJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645153 |
Source
|
Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane | |
CAS RN |
898761-06-3 |
Source
|
Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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